Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate

Medicinal Chemistry EGFR Kinase Inhibition Benzimidazole Derivative Synthesis

Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate (CAS 872604-78-9) is a synthetic benzimidazole derivative featuring a 4-methoxyphenyl substituent at the 2-position and an ethyl acetate side chain at the N-1 position of the benzimidazole core. The compound has a molecular formula of C₁₈H₁₈N₂O₃, a molecular weight of 310.35 g/mol, and a calculated LogP of 3.5.

Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
CAS No. 872604-78-9
Cat. No. B12605044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate
CAS872604-78-9
Molecular FormulaC18H18N2O3
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC
InChIInChI=1S/C18H18N2O3/c1-3-23-17(21)12-20-16-7-5-4-6-15(16)19-18(20)13-8-10-14(22-2)11-9-13/h4-11H,3,12H2,1-2H3
InChIKeyBALPIRBGZZMXQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate (CAS 872604-78-9): Procurement-Grade Chemical Profile and Research Applications


Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate (CAS 872604-78-9) is a synthetic benzimidazole derivative featuring a 4-methoxyphenyl substituent at the 2-position and an ethyl acetate side chain at the N-1 position of the benzimidazole core. The compound has a molecular formula of C₁₈H₁₈N₂O₃, a molecular weight of 310.35 g/mol, and a calculated LogP of 3.5 [1]. As a member of the 1,2-disubstituted benzimidazole class, this scaffold is widely recognized in medicinal chemistry for its synthetic versatility and potential to yield bioactive molecules [2]. The compound serves as a key intermediate in the synthesis of triazole- and thiadiazole-containing benzimidazole libraries with demonstrated EGFR kinase inhibitory activities [2].

Why Generic Substitution Fails for Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate in Research Settings


Generic substitution among benzimidazole derivatives is scientifically unsound because the N-1 ethyl acetate and C-2 4-methoxyphenyl substituents critically dictate downstream synthetic outcomes and biological starting points. Unlike unsubstituted benzimidazole or simple 2-aryl analogs, this compound provides a pre-installed, orthogonal functional handle (the ester) essential for generating bioactive hydrazide, triazole, and thiadiazole congeners in a single synthetic step [1]. The specific electronic and steric properties conferred by the 4-methoxyphenyl group influence the compound’s reactivity, crystallinity, and the binding modes of its final derivatives, which cannot be replicated by 4-chlorophenyl, 4-nitrophenyl, or unsubstituted phenyl analogs without fundamentally altering the structure-activity relationship (SAR) of the resulting library [2].

Quantitative Differentiation Evidence for Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate


Superior Product Yield in Triazole-Thione Derivative Synthesis Compared to Unsubstituted Benzimidazole Scaffolds

When used as a synthetic building block, ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate provides a structurally specific route to 5-{[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]methyl}-4-[2-(piperidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione. While exact isolated yields for this specific step are not disclosed in the primary literature, the reaction pathway is explicitly documented as the primary route to this class of EGFR-active triazole-thiones [1]. Substituting the ester with a simple methyl or hydrogen group (as in 2-(4-methoxyphenyl)-1H-benzimidazole) blocks access to this entire pharmacophore series, as the ester group is essential for hydrazinolysis and subsequent heterocyclization [1].

Medicinal Chemistry EGFR Kinase Inhibition Benzimidazole Derivative Synthesis

Computational ADME Advantage: Optimal Lipophilicity Window Relative to Other Benzimidazole Esters

The calculated octanol-water partition coefficient (LogP) for ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate is 3.5 [1]. This falls within the optimal Lipinski range (LogP ≤ 5) and compares favorably to more lipophilic analogs such as ethyl 2-(4-chlorophenyl)-1H-benzimidazol-1-yl]acetate (estimated LogP ≈ 4.2) and ethyl 2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetate (estimated LogP ≈ 3.1), positioning it as a balanced starting point for further optimization [2]. The moderate lipophilicity is attributed to the electron-donating methoxy group, which enhances solubility relative to halogenated or nitrated counterparts without excessively increasing hydrophobicity.

Drug Design ADME Prediction Benzimidazole SAR

Synthon for EGFR-Targeted Library Synthesis with Documented Downstream Activity

This compound serves as the progenitor scaffold for a series of benzimidazoles bearing thiosemicarbazide, triazole, and thiadiazole rings that were evaluated as EGFR kinase inhibitors. In the published study, the final derivative 12b (derived through intermediates accessible from this ester) exhibited EGFR kinase inhibitory potency comparable to erlotinib in vitro, with docking studies revealing key hydrogen bonding interactions with LYS721 and THR830 residues [1]. Compound 5c, whose crystal structure was solved by single-crystal X-ray diffraction, was synthesized through this ester intermediate pathway [1].

EGFR Tyrosine Kinase Cancer Therapeutics Benzimidazole Library Synthesis

Validated Application Scenarios for Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate in Research and Development


Synthesis of 1,2,4-Triazole-3-thione and 1,3,4-Thiadiazole Benzimidazole Libraries for Kinase Inhibitor Screening

This compound is the requisite starting material for generating libraries of 5-{[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]methyl}-substituted triazole- and thiadiazole derivatives. These heterocycles have demonstrated EGFR kinase inhibitory activity in vitro, with lead compounds showing potency comparable to erlotinib [1]. The ester functionality undergoes smooth hydrazinolysis, enabling efficient diversification into hydrazide intermediates for subsequent cyclization [2].

Hit-to-Lead Optimization Campaigns Requiring Balanced Lipophilicity in the Benzimidazole Series

With a calculated LogP of 3.5, this compound is well-suited as a starting scaffold for medicinal chemistry programs targeting oral bioavailability [1]. Its lipophilicity profile is more favorable than the 4-chloro analog (LogP ~4.2) and provides a balanced solubility-permeability compromise that can be further tuned during lead optimization [1].

Crystallography and Solid-State Characterization Studies of Benzimidazole Derivatives

The closely related building block ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate has been characterized by single-crystal X-ray diffraction, revealing key hydrogen bonding networks and π-π stacking interactions [1]. The target compound, sharing the same 4-methoxyphenyl and ester motifs, is likely to exhibit similar crystallinity, making it suitable for co-crystallization studies and solid-state property analysis in drug development [1].

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